4-甲基吡啶并嗪-3-胺

描述

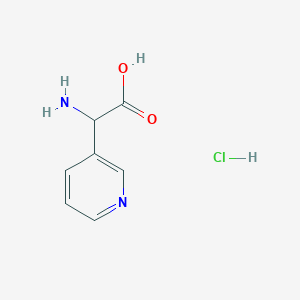

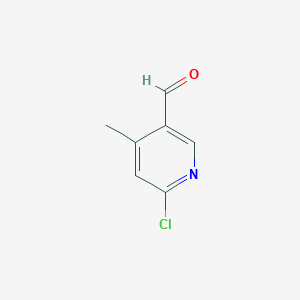

“4-Methylpyridazin-3-amine” is a chemical compound with the molecular formula C5H7N3 . It is a derivative of pyridazine, which is a heterocyclic compound containing two nitrogen atoms at positions 1 and 3 of the six-membered ring .

Synthesis Analysis

The synthesis of “4-Methylpyridazin-3-amine” and its derivatives often involves the use of organometallic reagents such as Grignard reagents . A specific example of a synthesis method involves the use of 4-Methyl-3-nitropyridine as a raw material, with methanol as a solvent, and hydrogenation reduction conducted under the action of catalysts .

Molecular Structure Analysis

The molecular structure of “4-Methylpyridazin-3-amine” is characterized by a pyridazine ring with a methyl group at the 4-position and an amine group at the 3-position . The presence of the nitrogen atom in the ring structure allows it to act as a base, accepting a proton .

Chemical Reactions Analysis

Amines, including “4-Methylpyridazin-3-amine”, are known to act as weak organic bases. They have a lone electron pair on their nitrogen atoms and can accept a proton from water to form substituted ammonium ions . They can also react with acids to form salts soluble in water .

Physical And Chemical Properties Analysis

“4-Methylpyridazin-3-amine” is a solid compound . It has a molecular weight of 109.129 Da . As an amine, it can act as a weak base . Its solubility and other physical properties were not explicitly mentioned in the search results.

科学研究应用

化学合成和功能化

通过氨基羰基化进行功能化:使用钯催化的氨基羰基化对与 4-甲基吡啶并嗪-3-胺相关的吡啶并嗪-3(2H)-酮环进行功能化,突出了该化合物在形成酰胺和胺化产物中的作用。这一过程展示了其在创建多样化化学结构中的效用 (Takács 等人,2012)。

氨基吡啶并嗪的形成:一项关于用液氨中的钾酰胺对 4-卤代吡啶并嗪进行胺化的研究表明,4,5-二氢吡啶并嗪是中间体,表明其在合成氨基吡啶并嗪中的潜力 (Klinge 等人,2010)。

催化和材料合成

催化应用:通过碘吡嗪的钯催化氨基羰基化合成 N-取代烟酰胺相关化合物(与 4-甲基吡啶并嗪-3-胺密切相关),展示了其在催化过程和生物学上重要化合物的合成中的相关性 (Takács 等人,2007)。

建立扩展的 π 系统:关于 3-甲基吡啶并嗪(与 4-甲基吡啶并嗪-3-胺相关)与芳香醛反应合成扩展的 π 系统的研究,证明了其在材料科学和分子工程中的应用 (Vanden Eynde 等人,2001)。

药物和生物学应用

抗菌剂的合成:合成新型 4,5-二取代-2,4-二氢-3H-1,2,4-三唑-3-酮衍生物,其中包含 3-(4-甲基苯基)[1,2,4]三唑并[3,4-b][1,3]苯并恶唑,显示了 4-甲基吡啶并嗪-3-胺在制造抗菌剂中的潜力 (Bektaş 等人,2007)。

形成 3-氨基吡啶并嗪库:一项从 4-溴吡啶并嗪-3,6-二酮(与 4-甲基吡啶并嗪-3-胺密切相关)开始制备 3-氨基吡啶并嗪的研究,强调了其在为潜在药物应用创建化合物库中的作用 (Schmitt 等人,2006)。

络合和配位化学

与金属离子的络合:涉及合成单甲基磺酰化 4-氨基吡啶及其与镍和铁离子的络合的研究,突出了 4-甲基吡啶并嗪-3-胺在配位化学中的作用,以及其在开发金属有机框架或催化剂中的潜力 (Orie 等人,2021)。

锌配合物的合成和表征:合成与 4-甲基吡啶(与 4-甲基吡啶并嗪-3-胺相关)相关的锌(II)配合物及其抗菌活性,举例说明了其在合成具有潜在生物医学应用的新型金属配合物中的应用 (Zamani 等人,2014)。

安全和危害

未来方向

While the future directions for “4-Methylpyridazin-3-amine” specifically are not mentioned in the search results, pyridazine derivatives, in general, have been gaining interest due to their potential applications in medicinal chemistry . They are being explored for their anti-inflammatory, antioxidant, antibacterial, antiviral, antifungal, and antituberculosis properties .

属性

IUPAC Name |

4-methylpyridazin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3/c1-4-2-3-7-8-5(4)6/h2-3H,1H3,(H2,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDTVJTBXOFGSJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10547971 | |

| Record name | 4-Methylpyridazin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10547971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

109.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methylpyridazin-3-amine | |

CAS RN |

90568-15-3 | |

| Record name | 4-Methylpyridazin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10547971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of the 4-methylpyridazin-3-amine moiety in the activity of BPN-15606 as a γ-secretase modulator?

A1: While the provided research papers focus on the overall pharmacological and toxicological properties of BPN-15606 [(S)-N-(1-(4-fluorophenyl)ethyl)-6-(6-methoxy-5-(4-methyl-1H-imidazol-1-yl)pyridin-2-yl)-4-methylpyridazin-3-amine], they do not specifically detail the contribution of the 4-methylpyridazin-3-amine moiety to the compound's activity. Further structure-activity relationship (SAR) studies would be needed to elucidate the specific interactions and contributions of this moiety to the binding and modulation of γ-secretase by BPN-15606.

Q2: What are the key findings regarding the pharmacological and toxicological profile of BPN-15606 in preclinical studies?

A2: BPN-15606, a potent orally available γ-secretase modulator (GSM), demonstrated significant efficacy in reducing amyloid-β peptide (Aβ42) levels in the central nervous system of rodents and a three-dimensional human neural cell culture model [, ]. It also effectively reduced Aβ neuritic plaque load in an AD transgenic mouse model [, ]. Preclinical toxicology studies in rats and non-human primates revealed that BPN-15606 was well-tolerated at therapeutically relevant doses, supporting its advancement to Investigational New Drug-enabling studies and potential clinical trials [, ].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Chloro-benzo[1,3]dioxole-5-carbaldehyde](/img/structure/B113165.png)

![6-chloro-1-isopropyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde](/img/structure/B113175.png)

![6-Chloro-2-(4-iodophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B113185.png)

![6-Amino-1-[3-(trifluoromethyl)phenyl]-1-hexanol](/img/structure/B113186.png)

![2-Amino-5-[3-(benzyloxy)phenyl]pyridine](/img/structure/B113202.png)